molecular formula C24H22N4O4 B12041631 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide

Cat. No.: B12041631
M. Wt: 430.5 g/mol
InChI Key: XNADVQOUEDFBQY-UHFFFAOYSA-N
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Description

N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a quinazoline and pyrroloquinoline moiety, which are known for their significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and pyrroloquinoline intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as flow chemistry and green synthetic methodologies are often employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications to the quinazoline and pyrroloquinoline moieties .

Scientific Research Applications

N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2-butyl-4-oxoquinazolin-3-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C24H22N4O4/c1-2-3-11-18-25-17-10-5-4-8-15(17)23(31)28(18)26-22(30)19-21(29)16-9-6-7-14-12-13-27(20(14)16)24(19)32/h4-10,29H,2-3,11-13H2,1H3,(H,26,30)

InChI Key

XNADVQOUEDFBQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O

Origin of Product

United States

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